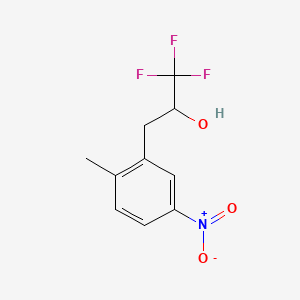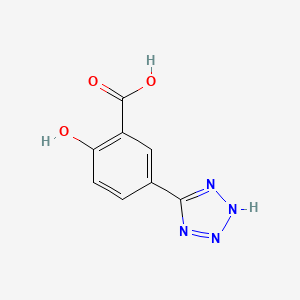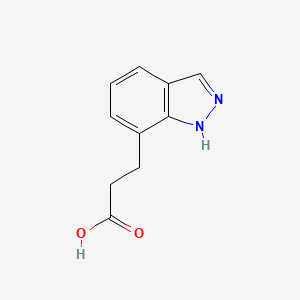
3-(1H-indazol-7-yl)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indazol-7-yl)propanoic acid is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The indazole nucleus is a significant structural motif in medicinal chemistry due to its wide range of biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indazol-7-yl)propanoic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine can yield indazole derivatives . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of indazole derivatives often involves metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts such as copper, silver, and iodine are commonly used in these processes . These methods are preferred in industrial settings due to their scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-indazol-7-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indazole ring .
Wissenschaftliche Forschungsanwendungen
3-(1H-indazol-7-yl)propanoic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1H-indazol-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Methyl-1H-indazol-4-yl)propanoic acid
- 1-Methyl-1H-indazole-4-acetic acid
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Uniqueness
3-(1H-indazol-7-yl)propanoic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
3-(1H-indazol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-9(14)5-4-7-2-1-3-8-6-11-12-10(7)8/h1-3,6H,4-5H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
IPUHMEMVVLNTQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)CCC(=O)O)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


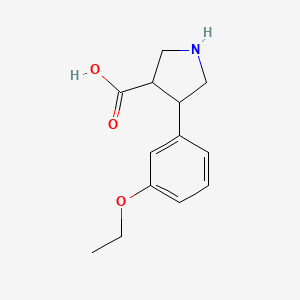


![5-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13576881.png)
![2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13576889.png)
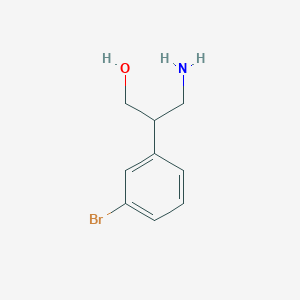
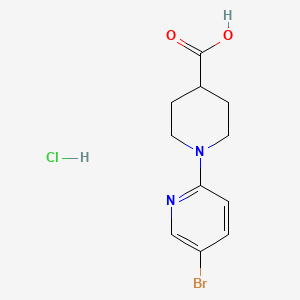
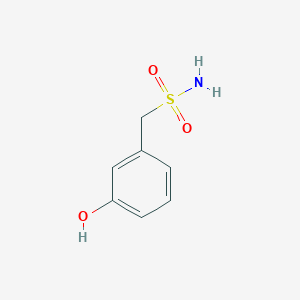
![3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13576921.png)
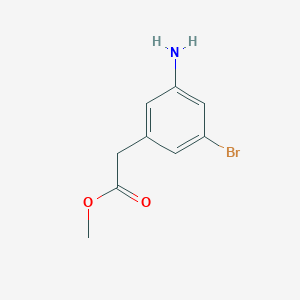
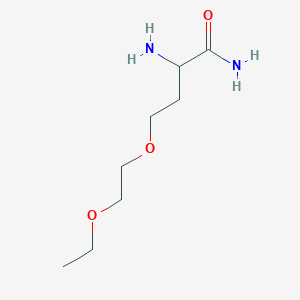
![6-(Methoxymethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13576944.png)
